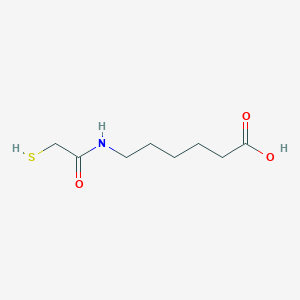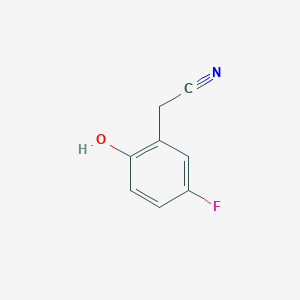
6-(2-Sulfanylacetamido)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Sulfanylacetamido)hexanoic acid is an organic compound characterized by the presence of a sulfanylacetamido group attached to a hexanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Sulfanylacetamido)hexanoic acid typically involves the reaction of hexanoic acid with sulfanylacetamide under controlled conditions. The process may include steps such as esterification, amidation, and thiolation. Specific reagents and catalysts, such as sulfur-containing compounds and amines, are often employed to facilitate these reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors and the use of heterogeneous catalysts to ensure high yield and purity. Techniques such as liquid-liquid extraction and distillation are commonly used to isolate and purify the final product.
化学反応の分析
Types of Reactions
6-(2-Sulfanylacetamido)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or amines.
Substitution: The amido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6-(2-Sulfanylacetamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(2-Sulfanylacetamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the amido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Hexanoic acid: A simpler analog without the sulfanylacetamido group.
Sulfanylacetic acid: Contains the sulfanyl group but lacks the hexanoic acid backbone.
6-Aminohexanoic acid: Similar structure but with an amino group instead of the sulfanylacetamido group.
Uniqueness
6-(2-Sulfanylacetamido)hexanoic acid is unique due to the presence of both the sulfanyl and amido groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, setting it apart from its simpler analogs.
特性
CAS番号 |
869803-41-8 |
|---|---|
分子式 |
C8H15NO3S |
分子量 |
205.28 g/mol |
IUPAC名 |
6-[(2-sulfanylacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H15NO3S/c10-7(6-13)9-5-3-1-2-4-8(11)12/h13H,1-6H2,(H,9,10)(H,11,12) |
InChIキー |
CTWVBYXJJNKRPG-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)O)CCNC(=O)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)

![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)


![3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium](/img/structure/B15160024.png)

![1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15160032.png)

![4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile](/img/structure/B15160042.png)
![tert-Butyl [(2-bromophenyl)methylidene]carbamate](/img/structure/B15160043.png)
